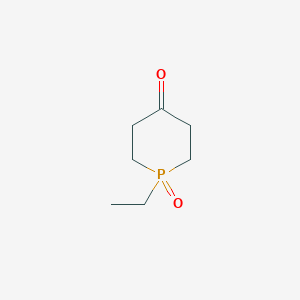
1-Ethyl-1lambda5-phosphinane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1lambda5-phosphinane-1,4-dione is a chemical compound with the molecular formula C7H13O2P and a molecular weight of 160.15 g/mol . This compound is known for its unique structure, which includes a phosphinane ring with an ethyl group and two oxygen atoms attached to it. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Ethyl-1lambda5-phosphinane-1,4-dione involves several steps. One common method includes the reaction of ethylphosphonic dichloride with a suitable dione under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The mixture is then subjected to reflux conditions to ensure complete reaction .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-Ethyl-1lambda5-phosphinane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphinane derivatives.
Substitution: The compound can undergo substitution reactions where the ethyl group or oxygen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphinane derivatives.
Scientific Research Applications
1-Ethyl-1lambda5-phosphinane-1,4-dione is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other phosphorus-containing compounds and is used in studying reaction mechanisms involving phosphorus.
Biology: The compound is investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development for treating various diseases.
Mechanism of Action
The mechanism by which 1-Ethyl-1lambda5-phosphinane-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
1-Ethyl-1lambda5-phosphinane-1,4-dione can be compared with other similar compounds, such as:
1-Methyl-1lambda5-phosphinane-1,4-dione: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1lambda5-phosphinane-1,4-dione: Contains a propyl group, leading to different chemical properties and reactivity.
1-Phenyl-1lambda5-phosphinane-1,4-dione: Features a phenyl group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of the ethyl group and the phosphinane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
1-Ethyl-1lambda5-phosphinane-1,4-dione is a phosphorus-containing compound that has garnered interest in various scientific fields due to its potential biological activity. This article explores its biological mechanisms, applications, and research findings.
Molecular Formula : C7H13O2P
Molecular Weight : 160.15 g/mol
IUPAC Name : 1-ethyl-1-oxo-1λ5-phosphinan-4-one
InChI Key : CJAIWFRTLGRQDO-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Formula | C7H13O2P |
| Molecular Weight | 160.15 g/mol |
| IUPAC Name | 1-ethyl-1-oxo-1λ5-phosphinan-4-one |
| InChI | InChI=1S/C7H13O2P/c1-2-10(9)5-3-7(8)4-6-10/h2-6H2,1H3 |
| Canonical SMILES | CCP1(=O)CCC(=O)CC1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activities through binding to active sites, which can influence metabolic pathways and signal transduction cascades.
Medicinal Chemistry
Research indicates that this compound may have therapeutic potential. Its structural characteristics allow it to act as a precursor in the synthesis of other biologically active compounds. Investigations into its effects on cellular processes are ongoing, with some studies suggesting it may exhibit anti-inflammatory properties and influence cell signaling pathways.
Enzyme Interaction Studies
A key area of research involves studying how this compound interacts with specific enzymes. For instance, it has been shown to affect the activity of certain phosphatases and kinases, which are crucial for various cellular functions. The modulation of these enzymes could lead to significant implications in disease treatment and drug development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structural Variation | Notable Properties |
|---|---|---|
| 1-Methyl-1lambda5-phosphinane-1,4-dione | Methyl group instead of ethyl | Different reactivity profile |
| 1-Propyl-1lambda5-phosphinane-1,4-dione | Propyl group | Altered solubility and biological activity |
| 1-Phenyl-1lambda5-phosphinane-1,4-dione | Phenyl group | Enhanced interaction with aromatic receptors |
The variations in structure lead to differing biological activities and reactivities, emphasizing the importance of functional groups in determining the compound's efficacy.
Properties
Molecular Formula |
C7H13O2P |
|---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
1-ethyl-1-oxo-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C7H13O2P/c1-2-10(9)5-3-7(8)4-6-10/h2-6H2,1H3 |
InChI Key |
CJAIWFRTLGRQDO-UHFFFAOYSA-N |
Canonical SMILES |
CCP1(=O)CCC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















